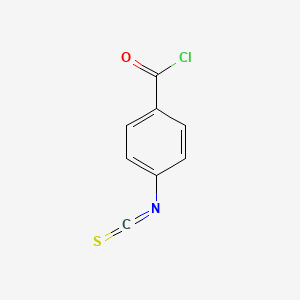

4-Isothiocyanatobenzoyl chloride

CAS No.: 53611-24-8

Cat. No.: VC8278335

Molecular Formula: C8H4ClNOS

Molecular Weight: 197.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53611-24-8 |

|---|---|

| Molecular Formula | C8H4ClNOS |

| Molecular Weight | 197.64 g/mol |

| IUPAC Name | 4-isothiocyanatobenzoyl chloride |

| Standard InChI | InChI=1S/C8H4ClNOS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H |

| Standard InChI Key | WPRKKGAKYQGUBI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)Cl)N=C=S |

| Canonical SMILES | C1=CC(=CC=C1C(=O)Cl)N=C=S |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

4-Isothiocyanatobenzoyl chloride is a pale yellow to colorless liquid under ambient conditions, though it may crystallize at lower temperatures. Its structural features include a benzoyl chloride group () and an isothiocyanate moiety () at the fourth position of the aromatic ring. Key physical properties are summarized in Table 1 .

Table 1: Physical and Chemical Properties of 4-Isothiocyanatobenzoyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.641 g/mol |

| Density | 1.29 g/cm³ |

| Boiling Point | 316°C at 760 mmHg |

| Flash Point | 144.9°C |

| Refractive Index | 1.606 |

| LogP (Partition Coefficient) | 2.80 |

The compound’s high logP value indicates lipophilicity, suggesting favorable membrane permeability in biological systems . Its refractive index and exact mass (196.970 g/mol) further aid in analytical identification via techniques like mass spectrometry .

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.6–8.2 ppm), the carbonyl carbon (δ 165–170 ppm in NMR), and the isothiocyanate group (δ 125–130 ppm for ) . Infrared (IR) spectroscopy shows strong absorption bands at 1,750–1,800 cm⁻¹ (C=O stretch) and 2,100–2,150 cm⁻¹ (N=C=S asymmetric stretch) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two stages:

-

Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with potassium thiocyanate () in anhydrous dichloromethane () under reflux .

-

Purification: The crude product is purified via vacuum distillation or column chromatography to achieve >95% purity .

Industrial Manufacturing

While detailed industrial protocols are proprietary, scalable methods involve continuous-flow reactors to enhance yield and safety. Key challenges include controlling exothermic reactions and minimizing hydrolysis of the isothiocyanate group .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The isothiocyanate group () readily reacts with nucleophiles such as amines, alcohols, and thiols. For example, reaction with primary amines forms thiourea derivatives:

These derivatives are pivotal in drug discovery, particularly as kinase inhibitors and antimicrobial agents .

Hydrolysis and Stability

The compound hydrolyzes in aqueous media, especially under acidic or basic conditions, yielding 4-aminobenzoic acid and hydrogen chloride:

Stabilizers like molecular sieves or anhydrous salts (e.g., ) are used during storage to prevent moisture ingress .

Applications in Pharmaceutical and Materials Science

Anticancer Agent Development

Recent studies highlight its role in synthesizing brefeldin A-isothiocyanate hybrids. For instance, derivative 6 (Figure 1) exhibited potent activity against HeLa cervical cancer cells () with minimal toxicity to normal liver cells () . The mechanism involves mitochondrial-dependent apoptosis and G1 phase cell cycle arrest .

Figure 1: Structure of Anticancer Derivative 6

Radiopharmaceuticals

In immuno-PET imaging, isothiocyanate groups enable conjugation of antibodies (e.g., trastuzumab) with radionuclides like . This application requires high specific activity (>5 GBq/μmol) and stability in physiological buffers .

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

-

Targeted Drug Delivery: Conjugating the compound with nanoparticles for enhanced tumor specificity.

-

Stability Enhancements: Co-crystallization with cyclodextrins to improve shelf life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume